molecular formula C14H19ClN2O2 B13644747 Tert-butyl 5-amino-6-chloro-3,4-dihydroisoquinoline-2(1h)-carboxylate

Tert-butyl 5-amino-6-chloro-3,4-dihydroisoquinoline-2(1h)-carboxylate

Cat. No.: B13644747
M. Wt: 282.76 g/mol
InChI Key: SAJZSDBAGGNASJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chloro substituent on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.

    Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The parent compound without the tert-butyl ester, amino, and chloro substituents.

    5-Amino-6-chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the tert-butyl ester group.

    Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but without the chloro substituent.

Uniqueness

Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the combination of the tert-butyl ester, amino, and chloro groups on the tetrahydroisoquinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

tert-butyl 5-amino-6-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-9(8-17)4-5-11(15)12(10)16/h4-5H,6-8,16H2,1-3H3

InChI Key

SAJZSDBAGGNASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2N)Cl

Origin of Product

United States

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